4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde
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Overview
Description
4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a 4-methyl-1,4-diazepane moiety and an aldehyde group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with 4-methyl-1,4-diazepane under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and other electrophiles.
Major Products Formed
Oxidation: 4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carboxylic acid.
Reduction: 4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the 4-methyl-1,4-diazepane moiety.
4-Methyl-1,4-diazepane: Lacks the thiophene and aldehyde groups.
Thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
4-(4-Methyl-1,4-diazepan-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring, the 4-methyl-1,4-diazepane moiety, and the aldehyde group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H16N2OS |
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Molecular Weight |
224.32 g/mol |
IUPAC Name |
4-(4-methyl-1,4-diazepan-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2OS/c1-12-3-2-4-13(6-5-12)10-7-11(8-14)15-9-10/h7-9H,2-6H2,1H3 |
InChI Key |
XCBPQMFPGYBDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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